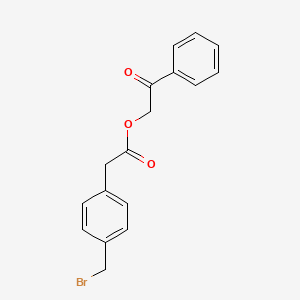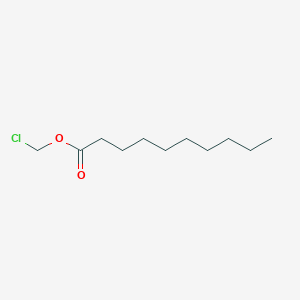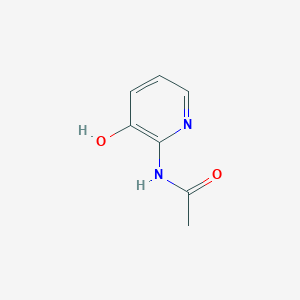
N-acetyl-2-methylalanine
Overview
Description
N-acetyl-2-methylalanine is a chemical substance with the CAS Number: 5362-00-5 . It has a molecular weight of 145.16 and its IUPAC name is this compound . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO3 . The InChI code is 1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3, (H,7,8) (H,9,10) .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 357.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±6.0 kJ/mol and a flash point of 169.9±23.2 °C .Scientific Research Applications
Hydrolysis and Synthesis
- Hydrolysis Studies : Research by Snow, Finley, and Friedman (2009) investigated the hydrolysis rates of N-acetyl dehydroalanine methyl ester, which is structurally related to N-acetyl-2-methylalanine. This study provided insights into its behavior in different solvents, which is crucial for its potential use in peptide, amino acid, and protein derivative synthesis (Snow, Finley, & Friedman, 2009).
- Synthesis of Derivatives : Tran et al. (2001) synthesized thio-substituted N-acetyl N'-methylamide alanine, demonstrating the compound's versatility for creating structurally unique derivatives, potentially useful in a variety of chemical and pharmaceutical applications (Tran, Burgess, Treutlein, & Perich, 2001).
Radiation Dosimetry
- Radiation Sensitivity : Chen, Graeff, and Baffa (2007) explored the use of 2-methylalanine minidosimeters for radiation dosimetry. Their findings suggest potential applications of this compound derivatives in measuring radiation doses, particularly in clinical settings (Chen, Graeff, & Baffa, 2007).
Biochemical Analysis
- Electron Attachment Studies : Kopyra (2012) conducted studies on electron attachment to N-methylglycine and N-methylalanine, providing essential data for understanding the biochemical properties and reactivities of this compound and related compounds (Kopyra, 2012).
Chemical Biology
- Protein Modification : Yang et al. (2016) utilized dehydroalanine, a derivative related to this compound, in the study of protein modifications. This research opens up possibilities for using this compound derivatives in creating specific protein modifications for various biological studies (Yang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-acetyl-2-methylalanine are currently unknown. The compound is structurally similar to N-acetylalanine, which has been shown to target Aldose reductase in humans . .
Biochemical Pathways
Acetylated amino acids like n-acetylalanine are known to be involved in various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Research on similar compounds, such as N-acetylalanine, suggests that these compounds can be rapidly absorbed and distributed throughout the body . .
Biochemical Analysis
Biochemical Properties
N-acetyl-2-methylalanine participates in several biochemical reactions. It interacts with enzymes such as alanine transaminase, which catalyzes the transfer of amino groups. This interaction is essential for the metabolism of amino acids and the production of energy. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that influence cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules, leading to changes in cellular responses. Moreover, this compound can impact gene expression by interacting with transcription factors, thereby regulating the synthesis of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alanine transaminase and pyruvate dehydrogenase, playing a role in amino acid metabolism and energy production. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic state of cells. Additionally, this compound can be converted into other metabolites, further integrating into various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function, as different cellular environments provide distinct biochemical contexts. For example, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Properties
IUPAC Name |
2-acetamido-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWIVCJKKGHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968389 | |
| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-00-5 | |
| Record name | 5362-00-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)







![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)




